molecular formula C₁₆H₂₃N₃O₂ B1153371 3-Hydroxyimino Ropinirole

3-Hydroxyimino Ropinirole

Cat. No.: B1153371
M. Wt: 289.37
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyimino Ropinirole, which is also widely recognized as Ropinirole EP Impurity H in pharmacopoeial standards, is a chemically defined impurity of the active pharmaceutical ingredient Ropinirole HCl . Ropinirole is a therapeutic agent used in the management of Parkinson's disease symptoms . The presence and concentration of this specific impurity are critically monitored during the drug development and manufacturing process to ensure the final product's quality, safety, and efficacy. As a well-characterized reference standard, this compound is indispensable for analytical chemists and pharmaceutical scientists. Its primary research application lies in method development and validation, where it is used to confirm the specificity and sensitivity of chromatographic assays. Furthermore, it serves as a critical tool in stability studies, helping to elucidate the degradation pathways of Ropinirole under various stress conditions, and in routine quality control batches to verify compliance with stringent regulatory requirements . The use of this qualified impurity standard is essential for maintaining high standards in pharmaceutical analysis and for supporting regulatory submissions. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C₁₆H₂₃N₃O₂

Molecular Weight

289.37

Synonyms

(Z)-4-(2-(Dipropylamino)ethyl)-3-(hydroxyimino)indolin-2-one;  3-oxo-ropinirole 3-Oxime

Origin of Product

United States

Synthesis and Formation Pathways of 3 Hydroxyimino Ropinirole

De Novo Chemical Synthesis Strategies for Oxime Analogues of Ropinirole

While specific literature detailing the de novo synthesis of 3-Hydroxyimino Ropinirole is not extensively available, its synthesis can be inferred from established organic chemistry principles. The formation of an oxime functionality typically involves the reaction of a ketone or aldehyde with hydroxylamine. In the context of Ropinirole, the 2-oxoindole core presents a potential site for such a reaction at the 3-position.

A plausible synthetic route would likely involve the synthesis of a 3-oxo-ropinirole intermediate. This intermediate, a ketone, could then be reacted with hydroxylamine or a salt thereof, under appropriate pH conditions, to yield this compound. The synthesis of analogues of Ropinirole has been a subject of research, with various modifications made to the core structure to explore structure-activity relationships. rsc.org

Investigation of Degradation Pathways Yielding this compound

The degradation of Ropinirole under various stress conditions has been studied to ensure the stability and safety of the pharmaceutical product. nih.govresearchgate.netijprs.comresearchgate.net These studies provide insights into the potential formation of impurities, including this compound.

Oxidative Degradation Mechanisms

Ropinirole has been shown to degrade under oxidative stress. nih.govijprs.com The 3-position of the indolinone ring is a potential site for oxidation. The electrochemical oxidation of Ropinirole has been observed to occur on the indol-2-one moiety, potentially leading to hydroxylation of the benzene ring. ias.ac.in It is plausible that oxidation could lead to the formation of a 3-hydroxy or 3-oxo intermediate. The subsequent reaction of a 3-oxo-ropinirole degradant with nitrogen-containing species could result in the formation of the 3-hydroxyimino derivative. One of the known impurities of Ropinirole is 4-(2-(di-propylamino)ethyl)isatin, which contains a diketoindole moiety, indicating the susceptibility of the indole-2-one ring to oxidation. google.com

Influence of Environmental Factors on Degradation (e.g., light, temperature)

Environmental factors such as light and temperature can influence the degradation of Ropinirole. Photolytic degradation studies have been performed on Ropinirole, indicating its sensitivity to light. nih.govajpaonline.com While the specific degradation products from photolytic stress are not always fully characterized in the available literature, the energy input from UV radiation can promote oxidative processes. Similarly, thermal stress can accelerate degradation reactions. nih.govresearchgate.net The formation of various degradation products under these conditions underscores the importance of controlled storage for Ropinirole-containing products.

Biotransformation and Metabolic Production in Preclinical Models

The metabolism of Ropinirole has been investigated in various preclinical models and in humans, revealing several key metabolic pathways. drugbank.comresearchgate.netnih.govnih.govnih.govprobes-drugs.org

Identification of Involved Enzyme Systems (e.g., Cytochrome P450 Isoforms)

The primary enzyme system responsible for the metabolism of Ropinirole is the Cytochrome P450 (CYP) family of enzymes. patsnap.com In humans, CYP1A2 is the major isoform involved in its biotransformation. drugbank.comnih.govpatsnap.com At higher concentrations, CYP3A4 may also contribute to its metabolism. Studies in canine models have shown that other CYP isoforms, including CYP2B11, CYP2C21, and CYP2D15, can also metabolize Ropinirole. nih.govnih.gov

Characterization of Metabolic Intermediates and Pathways

The main metabolic pathways for Ropinirole are N-despropylation and hydroxylation. drugbank.com The N-despropyl metabolite is a major metabolite found in urine. drugbank.com Hydroxylation also represents a significant pathway. drugbank.comprobes-drugs.org While the formation of this compound as a direct metabolite has not been explicitly reported, it is conceivable that it could be a downstream product of the initial hydroxylation step. For instance, hydroxylation at the 3-position of the indolinone ring could be followed by further enzymatic or non-enzymatic oxidation to a 3-oxo intermediate, which could then react with endogenous nitrogenous compounds to form the oxime.

Interactive Data Table: Key Information on this compound and Related Compounds

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )Role
This compound (Z)-4-(2-(Dipropylamino)ethyl)-3-(hydroxyimino)indolin-2-one, Ropinirole EP Impurity HC16H23N3O2289.37Impurity/Degradant
Ropinirole SKF-101468C16H24N2O260.38Parent Drug
N-Despropyl Ropinirole Ropinirole EP Impurity DC13H18N2O218.29Metabolite/Impurity
4-(2-(dipropylamino)ethyl)isatin Ropinirole 3-Oxo ImpurityC16H22N2O2274.36Impurity

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxyimino Ropinirole

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the separation of 3-Hydroxyimino Ropinirole from the active pharmaceutical ingredient (API), Ropinirole, and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the standard and most widely applied technique for the analysis of Ropinirole and its impurities. nih.gov The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve adequate separation and sensitivity.

Method Development: A typical HPLC method for the separation of Ropinirole impurities, including this compound, would employ a C8 or C18 stationary phase. nih.govijddr.in The mobile phase generally consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. ijddr.inresearchgate.net Gradient elution is often preferred to achieve optimal separation of a wide range of impurities with varying polarities. researchgate.net Key parameters that are optimized during method development include the pH of the aqueous phase, the organic modifier concentration, the column temperature, and the detector wavelength, which is commonly set at 250 nm for Ropinirole and its related compounds. ijddr.in

Validation: In line with the International Council for Harmonisation (ICH) guidelines, a developed HPLC method for the quantification of this compound must be rigorously validated. This validation process ensures the reliability of the method and typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the concentration of this compound and the detector response.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following interactive table summarizes typical HPLC method parameters for the analysis of Ropinirole impurities, which would be applicable for this compound.

ParameterTypical Conditions
Stationary Phase C8 or C18 (e.g., Kromasil C8, Inertsil ODS-3V) nih.govresearchgate.net
Mobile Phase A Acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.5)
Mobile Phase B Acetonitrile or Methanol researchgate.net
Elution Mode Gradient
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 250 nm ijddr.in
Injection Volume 10 - 20 µL

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

To enhance the efficiency and speed of separation, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC utilizes columns with sub-2 µm particle sizes, which allows for higher flow rates and results in faster analysis times, improved resolution, and increased sensitivity.

The principles of method development for UHPLC are similar to those for HPLC, but with a greater emphasis on system optimization to handle the higher backpressures. An improved UHPLC method for the determination of Ropinirole process-related impurities has been developed using the Analytical Quality by Design (AQbD) approach. nih.gov This systematic approach allows for a more robust method by identifying and controlling the critical method parameters that influence the separation. For this compound, a UHPLC method would offer significant advantages in terms of throughput and separation efficiency from closely eluting impurities. nih.gov

The following table provides a comparative overview of typical parameters for HPLC and UHPLC methods.

ParameterHPLCUHPLC
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 150-250 mm length, 4.6 mm i.d.50-150 mm length, 2.1 mm i.d.
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.7 mL/min
Analysis Time 30 - 60 min5 - 15 min
System Pressure 100 - 400 bar400 - 1000 bar

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is generally less suitable for the analysis of Ropinirole and its impurities, including this compound. This is primarily due to the low volatility and potential thermal lability of these compounds. Direct analysis by GC would require high temperatures, which could lead to the degradation of the analyte. While derivatization could be employed to increase volatility, this adds complexity to the sample preparation process and may introduce additional sources of error. Therefore, liquid chromatographic methods are overwhelmingly preferred for the analysis of these compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is a powerful tool for the identification and structural elucidation of impurities. For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the proposed structure. The structural characterization of other Ropinirole impurities has been successfully achieved using techniques such as LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural confirmation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure of this compound. The availability of reference standards for Ropinirole impurities, including this compound, often comes with comprehensive NMR data to support their structural identity. synthinkchemicals.com The structural elucidation of other novel impurities of Ropinirole has been confirmed using a combination of NMR and MS data. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and purity assessment of pharmaceutical compounds like this compound.

UV-Visible Spectroscopy: This technique is primarily used for quantitative analysis and to provide information about the electronic conjugation within a molecule. Ropinirole and its related compounds consistently exhibit a maximum absorbance (λmax) at approximately 250 nm, which is characteristic of the substituted indole (B1671886) chromophore. ijddr.innih.govistanbul.edu.tr For this compound, the core chromophore remains, but the introduction of the C=N-OH (oxime) group in conjugation with the aromatic ring and the lactam carbonyl may lead to a slight shift in the λmax. Purity assessments can be conducted by developing a validated UV spectrophotometric method, where the absorbance of a sample is measured at this λmax and concentration is determined using a calibration curve established with a certified reference standard. researchgate.net The method's adherence to Beer's law within a specific concentration range is a key validation parameter. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is an invaluable tool for identifying the specific functional groups present in a molecule, providing a unique "fingerprint." While a specific spectrum for this compound is not publicly documented, its characteristic absorption bands can be predicted based on its structure. These key bands are essential for confirming its identity and distinguishing it from Ropinirole and other related impurities. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Oxime)3100 - 3400 (Broad)Stretching vibration of the hydroxyl group on the oxime.
N-H (Lactam)3100 - 3200Stretching vibration of the amine in the indole ring.
C-H (Aromatic & Aliphatic)2850 - 3100Stretching vibrations of C-H bonds.
C=O (Lactam)1680 - 1720Stretching vibration of the carbonyl group.
C=N (Oxime)1620 - 1680Stretching vibration of the carbon-nitrogen double bond.
C=C (Aromatic)1450 - 1600Ring stretching vibrations of the indole structure.
N-O (Oxime)930 - 960Stretching vibration of the nitrogen-oxygen single bond.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the definitive methods for the separation, identification, and quantification of pharmaceutical impurities. Given the polarity and thermal lability of this compound, LC-MS/MS is the preferred technique over Gas Chromatography-Mass Spectrometry (GC-MS).

Forced degradation studies of Ropinirole under various stress conditions (acidic, alkaline, oxidative, photolytic) are performed to generate potential impurities, including this compound. nih.govresearchgate.netconsensus.app A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is then developed to separate the parent drug from all degradation products. researchgate.nettandfonline.com The coupling of the LC system to a mass spectrometer allows for the determination of the precise mass-to-charge ratio (m/z) of the eluting compounds.

The molecular weight of this compound is 289.37 g/mol . allmpus.comcymitquimica.com In positive ion electrospray ionization (ESI+), it would be expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 290.18. This parent ion can then be subjected to collision-induced dissociation (CID) in the mass spectrometer to generate a unique pattern of fragment ions, which is used for structural confirmation and highly selective quantification via Multiple Reaction Monitoring (MRM).

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterDescription
LC Column Reversed-phase C18 or C8 column (e.g., Inertsil ODS-3V, Acquity UPLC BEH C8) is typically used for separating Ropinirole and its impurities. researchgate.netnih.gov
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile, methanol). researchgate.net
Detection UV detection at ~250 nm, followed by mass spectrometry. researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Parent Ion (Q1) m/z 290.18 [M+H]⁺
Product Ions (Q3) Plausible fragments could include ions corresponding to the loss of the dipropylaminoethyl side chain or cleavages within the indole ring structure. This requires experimental determination.

Development of Reference Standards for Impurity Analysis

The availability of highly pure, well-characterized reference standards is a prerequisite for the accurate identification and quantification of pharmaceutical impurities. tandfonline.com For this compound, which is listed as a European Pharmacopoeia impurity (Impurity H), establishing a reference standard is a regulatory requirement for quality control testing of Ropinirole drug substance and products. nih.govallmpus.com

The development of a reference standard involves several key stages:

Isolation or Synthesis: The impurity can be isolated from bulk drug batches or forced degradation samples using techniques like preparative HPLC. researchgate.nettandfonline.com Alternatively, a targeted chemical synthesis route can be developed to produce the compound in larger quantities. nih.gov

Structural Elucidation: A battery of analytical techniques is used to unequivocally confirm the chemical structure of the synthesized or isolated material. This includes Mass Spectrometry (to confirm molecular weight), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR to determine the precise arrangement of atoms), and IR spectroscopy (to confirm functional groups). nih.gov

Purity Determination: The purity of the reference standard must be rigorously assessed. This is typically achieved using a high-resolution chromatographic method, such as HPLC-UV, and is often reported as a mass balance, accounting for water content, residual solvents, and non-volatile impurities.

Certification: Once fully characterized, the material is established as a reference standard, and a Certificate of Analysis is issued, detailing its identity, purity, and storage conditions. This certified standard is then used for peak identification (e.g., by spiking into sample chromatograms) and as a calibrant for quantitative impurity assays. tandfonline.com

Structure Activity Relationships Sar and Pharmacological Implications of 3 Hydroxyimino Ropinirole

Receptor Binding Affinity Studies in In Vitro Systems

Currently, there is a notable absence of publicly available in vitro receptor binding affinity studies specifically for 3-Hydroxyimino Ropinirole. To provide a foundational context, it is essential to first consider the receptor binding profile of the parent drug, Ropinirole.

Ropinirole is a non-ergoline dopamine (B1211576) agonist that exhibits a high affinity for the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. wikipedia.orgmedicine.com It demonstrates the highest affinity for the D3 receptor subtype. wikipedia.org In contrast, Ropinirole shows weak activity at the 5-HT2 and α2 adrenergic receptors and has virtually no affinity for 5-HT1, GABA, muscarinic acetylcholine, α1-, and β-adrenoreceptors. wikipedia.orgnih.gov

The introduction of a 3-hydroxyimino (-C=N-OH) group at the 3-position of the oxindole (B195798) ring of Ropinirole would introduce a polar and sterically distinct moiety. This structural modification could potentially alter the binding affinity and selectivity profile compared to Ropinirole. The oxime group could engage in different hydrogen bonding interactions within the receptor's binding pocket. However, without experimental data, any prediction of the binding affinities of this compound remains speculative.

Table 1: In Vitro Receptor Binding Profile of Ropinirole

Receptor Subtype Binding Affinity (Ki)
Dopamine D2 2.9 x 10⁻⁸ M nih.gov
Dopamine D3 Higher than D2 wikipedia.orgmedicine.com
Dopamine D1 No affinity at 10⁻⁴ M nih.gov
5-HT1 Inactive nih.gov
5-HT2 Weakly active nih.gov
Alpha 2 Adrenoceptors Weakly active nih.gov
Alpha 1 and Beta Adrenoceptors Inactive nih.gov
Benzodiazepine Receptors Inactive nih.gov

This table is based on data for the parent compound, Ropinirole, as no specific data for this compound is available.

Investigation of Potential Dopaminergic Activity or Other Receptor Interactions in Preclinical Assays

Similar to the receptor binding data, there is no specific preclinical data available for this compound to definitively characterize its dopaminergic activity or interactions with other receptors. The pharmacological activity of the parent compound, Ropinirole, has been extensively studied in preclinical models.

In rodent models, Ropinirole induces behaviors consistent with dopamine D2 receptor agonism, such as biphasic effects on spontaneous locomotor activity and contralateral circling in 6-hydroxydopamine (6-OHDA)-lesioned mice. nih.gov In primate models of Parkinson's disease (MPTP-induced), Ropinirole has been shown to reverse motor and behavioral deficits. nih.gov

The presence of the 3-hydroxyimino group in this compound could influence its functional activity at dopamine receptors. The oxime moiety might alter the molecule's conformation, affecting how it interacts with and activates the receptor. It could potentially lead to partial agonism, full agonism, or even antagonism. A study on oxime derivatives of a different dopaminergic prodrug demonstrated that these derivatives can be orally active and induce rotational behavior in a rat model of Parkinson's disease, suggesting that the oxime group does not necessarily eliminate dopaminergic activity. nih.gov However, without preclinical assays of this compound, its specific dopaminergic profile remains unknown.

Comparison of In Vitro Pharmacological Profile with Parent Ropinirole

A direct comparison of the in vitro pharmacological profiles of this compound and Ropinirole is not possible due to the absence of data for the former. The established profile of Ropinirole serves as the primary reference point.

Ropinirole is a selective D2-like dopamine receptor agonist. nih.gov Research on other Ropinirole analogues has shown that modifications to the molecule can significantly alter its potency and receptor interactions. For instance, the development of homobivalent ligands of Ropinirole has led to compounds with substantially greater potency in functional assays compared to the parent drug. rsc.org Furthermore, the synthesis of hybrid analogues has yielded compounds with high selectivity for the D3 receptor. nih.gov

The introduction of a 3-hydroxyimino group represents a significant structural change. This modification could potentially impact several pharmacological parameters, including:

Receptor Affinity and Selectivity: The oxime's electronic and steric properties could alter the binding to D2-like receptors and potentially introduce interactions with other receptor types.

Intrinsic Activity: The ability of the compound to activate the receptor (i.e., its efficacy) could be different from that of Ropinirole.

Physicochemical Properties: Changes in polarity and hydrogen bonding potential could affect solubility and cell permeability, which are crucial for in vitro assay performance.

Without experimental evidence, any comparative statement on the pharmacological profiles would be purely theoretical.

Structure-Metabolism Relationships: Influence of Oxime Moiety on Biotransformation

The metabolism of Ropinirole is well-documented. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through two main pathways: N-despropylation and hydroxylation, leading to the formation of inactive metabolites. wikipedia.orgdrugbank.com

The introduction of an oxime moiety in this compound would likely introduce alternative metabolic pathways. The biotransformation of oximes can be complex and may involve several reactions, including:

Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketone or aldehyde.

Reduction: The oxime group can be reduced to an amine.

Conjugation: The hydroxyl group of the oxime can undergo glucuronidation or sulfation.

Computational and Theoretical Chemistry Studies of 3 Hydroxyimino Ropinirole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure, reactivity, and stability of pharmaceutical compounds.

For 3-Hydroxyimino Ropinirole, such calculations would typically involve geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. The distribution of electron density, for instance, can reveal the molecule's polarity and potential sites for electrostatic interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, and understanding its preferred shapes in a physiological environment is crucial for predicting its biological activity. These simulations can reveal the flexibility of different parts of the molecule and the stability of various conformers.

The stability of this compound in different environments can also be assessed. For instance, simulations in an aqueous solution can provide insights into its solubility and how it interacts with water molecules. Furthermore, MD simulations are a prerequisite for more complex studies, such as the binding of the molecule to a protein receptor.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification.

For this compound, its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be predicted using quantum chemical calculations. The predicted chemical shifts in ¹H and ¹³C NMR spectra can aid in the structural elucidation of the molecule and its potential isomers. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR spectra, assigning specific peaks to the vibrations of particular functional groups within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterHypothetical Value
¹H NMRChemical Shift (aromatic protons)6.8 - 7.5 ppm
¹³C NMRChemical Shift (carbonyl carbon)~165 ppm
IRVibrational Frequency (O-H stretch)~3300 cm⁻¹
IRVibrational Frequency (C=N stretch)~1620 cm⁻¹

Note: These are example values and the actual predicted spectra would contain a full range of signals.

Computational Modeling of Metabolic Transformations and Degradation Pathways

Computational models can be instrumental in predicting the metabolic fate of a drug or its related compounds. For this compound, which is itself a potential metabolite of Ropinirole, understanding its further metabolic transformations is important. The metabolism of Ropinirole is known to be primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. nih.gov

Computational approaches, such as docking this compound into the active site of CYP1A2, can help to identify potential sites of metabolism on the molecule. These studies can predict whether the compound is likely to undergo further oxidation, reduction, or hydrolysis.

Similarly, computational models can be used to investigate the degradation pathways of the compound under various conditions, such as exposure to light or different pH levels. These studies are important for understanding the stability of the compound and identifying potential degradation products.

Virtual Screening and Docking Studies for Novel Receptor Interactions

Virtual screening and molecular docking are key computational techniques in drug discovery for identifying and characterizing the interaction between a small molecule and a protein target. While this compound is an impurity of Ropinirole, a known dopamine (B1211576) D2 and D3 receptor agonist, its own receptor interaction profile is of interest. nih.gov

Molecular docking simulations could be performed to predict the binding mode and affinity of this compound with various dopamine receptor subtypes. These studies can reveal the specific amino acid residues in the receptor's binding pocket that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Such computational analyses have been conducted for Ropinirole and its analogs to understand their structure-activity relationships. rsc.orgmonash.edu Applying these methods to this compound could provide insights into whether it retains significant activity at dopamine receptors or if it might interact with other, novel biological targets. This could be particularly relevant for understanding any potential off-target effects.

Q & A

What analytical methodologies are recommended for quantifying 3-Hydroxyimino Ropinirole in pharmaceutical formulations?

Basic Research Focus
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. A validated stability-indicating method uses a C18 column (4.6-mm × 7.5-cm, 3.5-µm packing) with a mobile phase of acetonitrile-water (pH-adjusted with trifluoroacetic acid), flow rate of 1.5 mL/min, and UV detection at 215 nm . Precision is critical, with relative standard deviation (RSD) ≤2.0% and tailing factor ≤1.5 for system suitability . For impurity profiling, include 3-oxo ropinirole (retention time 1.21 relative to ropinirole) and other process-related derivatives, ensuring total impurities comply with pharmacopeial limits (e.g., USP standards) .

How can researchers design experiments to distinguish this compound from its oxidative metabolites in pharmacokinetic studies?

Advanced Research Focus
Use tandem mass spectrometry (LC-MS/MS) coupled with SPE purification to isolate metabolites. For plasma analysis, employ a low-displacement C18 SPE column with methanol-water elution, achieving a limit of quantification (LOQ) of 10 ng/mL . In preclinical models (e.g., primates), compare implant vs. oral administration pharmacokinetics to assess metabolite accumulation, noting peak plasma concentrations at ~14 days post-implantation . Validate cross-reactivity of antibodies in ELISA assays to avoid false positives from structurally similar metabolites .

What experimental frameworks are optimal for evaluating the neuropharmacological efficacy of this compound in disease models?

Basic Research Focus
Adopt the PICO framework:

  • Population : Rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) or restless legs syndrome (RLS).
  • Intervention : Dose escalation (0.25–4.0 mg/day) administered 1–3 hours before behavioral assessments.
  • Comparison : Placebo-controlled, double-blind design with Clinical Global Impression-Improvement (CGI-I) and International RLS Scale (IRLS) as endpoints .
  • Outcome : Significant improvement in IRLS scores (Δ ≥2.5 points) and sleep quality metrics .

How should researchers address contradictions in stability data between accelerated and long-term storage conditions?

Advanced Research Focus
Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative, and photolytic conditions. For example, acidic hydrolysis (0.1N HCl, 80°C) may increase 3-oxo ropinirole levels, indicating susceptibility to hydrolysis . Use ANOVA to compare impurity profiles across storage temperatures (e.g., controlled room temperature vs. 40°C/75% RH), ensuring statistical power (α=0.05, β=0.2) to detect ≥5% degradation . Validate method robustness by varying column temperatures (±5°C) and flow rates (±0.2 mL/min) .

What synthesis strategies minimize the formation of 3-Oxo Ropinirole during the production of this compound?

Advanced Research Focus
Optimize reaction conditions to avoid over-oxidation:

  • Use inert atmosphere (N₂/Ar) during imine formation.
  • Control pH (<6.0) to stabilize the hydroxyimino group.
  • Monitor intermediates via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for 3-oxo derivative) .
    Purify via preparative HPLC with a gradient elution (acetonitrile: 20%→50% over 30 min) to isolate this compound from E/Z-isomeric mixtures .

How can researchers validate the specificity of chromatographic methods for this compound in complex biological matrices?

Advanced Research Focus
Perform spike-and-recovery experiments in plasma/serum with internal standards (e.g., deuterated ropinirole). Assess matrix effects by comparing slopes of calibration curves in solvent vs. biological fluids . For ELISA, pre-adsorb sera against common interferents (e.g., albumin) and validate using Western blotting to confirm target specificity . Use factorial design to test method variables (column type, mobile phase ratio) and identify critical parameters .

What statistical approaches resolve discrepancies in clinical trial data for this compound’s efficacy across patient subgroups?

Advanced Research Focus
Apply mixed-effects models to account for inter-individual variability in CGI-I scores. Stratify analysis by covariates (e.g., baseline IRLS severity, genetic polymorphisms in dopamine receptors). Use Pearson correlation to link plasma concentrations (AUC₀–₂₄) with therapeutic response, adjusting for confounders like renal clearance . For post-hoc subgroup analyses, apply Bonferroni correction to minimize Type I errors .

How do researchers ensure compliance with USP standards for impurity profiling of this compound?

Basic Research Focus
Reference USP Ropinirole Hydrochloride RS and Related Compound B RS (3-oxo derivative) for system suitability . Use a column temperature of 30–35°C and injection volume of 10–50 µL to achieve baseline separation of impurities . Report impurities ≥0.1% and validate detection limits via signal-to-noise ratios (S/N ≥10) .

What are the ethical considerations in designing human trials for this compound?

Basic Research Focus
Adhere to FINER criteria:

  • Feasible : Recruit participants with moderate-to-severe RLS (IRLS ≥15) via neurology clinics .
  • Ethical : Exclude patients with history of augmentation or dopamine dysregulation .
  • Relevant : Align endpoints with FDA/EMA guidelines (e.g., sleep latency, QoL questionnaires) .
    Document informed consent processes and adverse event reporting protocols per IRB guidelines .

How can researchers mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Focus
Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity (≥98.0%), residual solvents (ICH Q3C), and heavy metals (≤20 ppm) .
  • Use design of experiments (DoE) to optimize reaction time, temperature, and catalyst loading.
  • Apply PAT (process analytical technology) for real-time monitoring of intermediate purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.